molecular formula C13H10N2O2 B375275 1-nitro-9-methyl-9H-carbazole

1-nitro-9-methyl-9H-carbazole

Cat. No.: B375275
M. Wt: 226.23g/mol
InChI Key: OPXTXOGCNNCVRV-UHFFFAOYSA-N
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Description

1-Nitro-9-methyl-9H-carbazole is a nitro-substituted carbazole derivative with a methyl group at the 9-position of the carbazole core. Carbazoles are aromatic heterocyclic compounds consisting of two benzene rings fused to a pyrrole ring. The nitro group at the 1-position introduces electron-withdrawing properties, which can alter electronic characteristics such as charge transport and luminescence . The methyl group at the 9-position enhances steric stability and may influence solubility and crystallinity .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23g/mol

IUPAC Name

9-methyl-1-nitrocarbazole

InChI

InChI=1S/C13H10N2O2/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(13(10)14)15(16)17/h2-8H,1H3

InChI Key

OPXTXOGCNNCVRV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Substituents Key Structural Features Reference
1-Nitro-9-methyl-9H-carbazole C₁₃H₁₀N₂O₂ 226.23 Nitro (C1), Methyl (N9) Electron-withdrawing nitro group enhances reactivity; methyl stabilizes N9 position. N/A
9-Methyl-9H-carbazole C₁₃H₁₁N 181.23 Methyl (N9) Baseline carbazole with methyl substitution; used in oxidation studies .
9-Ethyl-9H-carbazole C₁₄H₁₃N 195.26 Ethyl (N9) Larger alkyl group increases hydrophobicity and thermal stability .
Methyl 9H-carbazole-9-acetate C₁₅H₁₃NO₂ 239.27 Acetate ester (N9) Ester functional group enables fluorescence applications .
9-Propyl-9H-carbazole C₁₅H₁₅N 209.29 Propyl (N9) Linear alkyl chain improves solubility in nonpolar solvents .

Key Observations:

  • Steric Effects : Methyl and ethyl groups at N9 minimize steric hindrance, whereas bulkier substituents (e.g., hexadecyl ) may disrupt π-π stacking in crystalline phases.
  • Functional Groups : Derivatives with ester (e.g., methyl acetate ) or benzotriazole ) groups exhibit specialized applications, such as fluorescence labeling or photostability.

Table 2: Reactivity and Functionalization Pathways

Compound Key Reactions Products/Applications Reference
9-Methyl-9H-carbazole Mn(III)-mediated oxidation (9H-Carbazol-9-yl)methanol (72% yield)
This compound Hypothetical reduction 1-Amino-9-methyl-9H-carbazole (potential pharmaceutical intermediate) N/A
9-Ethyl-9H-carbazole Thermochemical studies ΔfH° (solid) = 180.3 kJ/mol
Methyl 9H-carbazole-9-acetate Hydrolysis/derivatization 2-(9-Carbazole)acetyl chloride (fluorescence reagent)

Key Observations:

  • Oxidation : 9-Methyl-9H-carbazole undergoes selective oxidation at the methyl group to form alcohols , whereas nitro-substituted derivatives may resist oxidation due to electron withdrawal.
  • Reduction : The nitro group in this compound could be reduced to an amine, a pathway common in nitroarenes, enabling access to bioactive intermediates.
  • Thermal Stability : Alkyl-substituted carbazoles (e.g., 9-ethyl, 9-propyl) exhibit high thermal stability, making them suitable for high-temperature applications .

Key Observations:

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